molecular formula C10H7NNa2O9S2 B7776194 DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate

DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate

Cat. No.: B7776194
M. Wt: 395.3 g/mol
InChI Key: RDFCJJHALFWNIG-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate typically involves the following steps :

    Sulfonation: 2-Naphthol is reacted with sulfuric acid to produce 2-naphthol-3,6-disulfonic acid.

    Nitrosation: The 2-naphthol-3,6-disulfonic acid is then reacted with nitrous acid to form 1-nitroso-2-naphthol-3,6-disulfonic acid.

    Neutralization: Finally, the 1-nitroso-2-naphthol-3,6-disulfonic acid is neutralized with sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate has a wide range of applications in scientific research :

Mechanism of Action

The mechanism of action of Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate involves its ability to form stable complexes with metal ions. The nitroso and hydroxyl groups on the naphthol ring coordinate with metal ions, forming a chelate complex. This complexation is highly specific and sensitive, making it an effective reagent for trace metal analysis .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonate Monohydrate
  • 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic Acid Disodium Salt Monohydrate
  • 1-Nitroso-2-naphthol-3,6-disulfonic Acid Disodium Salt Monohydrate
  • Nitroso R Salt Monohydrate

Uniqueness

Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate is unique due to its high sensitivity and specificity for cobalt and potassium ions. Its ability to form stable chelate complexes with these metal ions makes it a valuable reagent in analytical chemistry .

Properties

IUPAC Name

disodium;3-hydroxy-4-nitrosonaphthalene-2,7-disulfonate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO8S2.2Na.H2O/c12-10-8(21(17,18)19)4-5-3-6(20(14,15)16)1-2-7(5)9(10)11-13;;;/h1-4,12H,(H,14,15,16)(H,17,18,19);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFCJJHALFWNIG-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)N=O.O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NNa2O9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate
Reactant of Route 2
DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate
Reactant of Route 3
DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate
Reactant of Route 4
DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate
Reactant of Route 5
DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate
Reactant of Route 6
DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate

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